Product packaging for TDIQ (hydrochloride)(Cat. No.:CAS No. 15052-05-8)

TDIQ (hydrochloride)

Cat. No.: B159840
CAS No.: 15052-05-8
M. Wt: 213.66 g/mol
InChI Key: DOJLHSBHORQYDE-UHFFFAOYSA-N
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Description

TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline hydrochloride) is a conformationally restricted tetrahydroisoquinoline (THIQ) derivative with notable pharmacological properties. Structurally, it features a fused dioxolane ring system, distinguishing it from simpler THIQ alkaloids (Fig. 1) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO2 B159840 TDIQ (hydrochloride) CAS No. 15052-05-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10;/h3-4,11H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJLHSBHORQYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC3=C(C=C21)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933985
Record name 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15052-05-8
Record name 1,3-Dioxolo[4,5-g]isoquinoline, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15052-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC112981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112981
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TDIQ (HYDROCHLORIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NE2TM9ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Structural Considerations

The tetrahydroisoquinoline scaffold of TDIQ hydrochloride suggests synthetic strategies involving cyclization of phenethylamine derivatives. While no direct synthesis protocol for TDIQ hydrochloride is documented in the provided sources, the Bischler-Napieralski reaction—a widely used method for isoquinoline synthesis—provides a foundational framework. This reaction typically involves cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃) or similar agents, followed by reduction to yield the tetrahydroisoquinoline core.

Methylation and Quaternization

Introduction of the 2-methyl group and subsequent quaternization to form the isoquinolinium salt are critical steps. A plausible pathway involves:

  • N-Methylation : Treatment of the tetrahydroisoquinoline precursor with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

  • Hydrochloride Formation : Protonation with hydrochloric acid (HCl) or quaternization using methyl chloride under anhydrous conditions.

In the absence of explicit data for TDIQ, analogous procedures from PMC studies provide insight. For instance, the synthesis of noscapine derivatives involves sequential alkylation and acidification steps to stabilize cationic species. Similar conditions (e.g., dichloromethane solvent, controlled stoichiometry) may apply to TDIQ hydrochloride synthesis.

ParameterValue
Molecular Weight277.78 g/mol
Solubility in DMSO≥30 mg/mL
Storage Temperature-20°C (desiccated)

Molarity Calculations

For a 10 mM solution:

Volume (mL)=Mass (mg)Molecular Weight (g/mol)×Concentration (mM)\text{Volume (mL)} = \frac{\text{Mass (mg)}}{\text{Molecular Weight (g/mol)} \times \text{Concentration (mM)}}

Example: 5 mg of TDIQ hydrochloride yields:

5277.78×10=1.8mL of 10 mM solution\frac{5}{277.78 \times 10} = 1.8 \, \text{mL of 10 mM solution}

In Vivo Formulation

Preclinical studies require stable aqueous formulations. GlpBio’s methodology involves:

  • DMSO Master Liquid : Pre-dissolve TDIQ hydrochloride in DMSO at 30 mg/mL.

  • Co-Solvent System : Sequential addition of PEG300 (30%), Tween 80 (5%), and ddH₂O with vortexing between steps.

  • Clarity Check : Solutions must remain optically clear before administration to avoid precipitation-related toxicity.

Quality Control and Analytical Validation

Chromatographic Purity

While specific HPLC/GC-MS data for TDIQ hydrochloride are unavailable, the synthesis of structurally related compounds employs:

  • Column : C18 reverse-phase (150 × 4.6 mm, 3.5 μm)

  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v)

  • Detection : UV at 254 nm

Nuclear Magnetic Resonance (NMR)

Key anticipated signals for TDIQ hydrochloride:

  • ¹H NMR (300 MHz, D₂O) : δ 3.15 (s, 3H, N-CH₃), 3.85 (s, 6H, OCH₃), 4.30–4.50 (m, 4H, CH₂-N-CH₂), 6.90 (s, 2H, aromatic).

Infrared Spectroscopy (IR)

Expected peaks:

  • 2500–3000 cm⁻¹ (N⁺-H stretch)

  • 1740 cm⁻¹ (C=N⁺ vibration)

  • 1250 cm⁻¹ (C-O-C ether linkage)

Challenges and Optimization Strategies

Byproduct Mitigation

The patent on toluene-diisocyanate synthesis highlights the importance of residue management during distillation. For TDIQ hydrochloride, potential byproducts include:

  • Unreacted Methylating Agents : Removed via aqueous washes (pH 7–8).

  • Oxidation Byproducts : Controlled by inert atmosphere (N₂/Ar) during synthesis.

Chemical Reactions Analysis

TDIQ (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

TDIQ (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of TDIQ (hydrochloride) involves its interaction with alpha-2 adrenergic receptors. It acts as a partial agonist at these receptors, which are involved in regulating neurotransmitter release. This interaction is thought to mediate its anxiolytic and anorectic effects .

Comparison with Similar Compounds

Mechanistic and Therapeutic Implications

Receptor Interactions

Though TDIQ’s exact targets are unconfirmed, evidence suggests:

  • Adrenergic Modulation : Partial generalization to cocaine implies α2-adrenergic or dopamine transporter interactions .

Advantages Over Similar Compounds

  • Specificity : The dioxolane ring may enhance selectivity for anxiolytic pathways over stimulant or addictive mechanisms .
  • Safety Profile: No reported behavioral toxicity in preclinical models supports its development as a safer anxiolytic .

Biological Activity

TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline hydrochloride) is a compound of significant interest in pharmacology due to its unique biological activities. As a derivative of tetrahydroisoquinoline, TDIQ exhibits a range of effects on various biological systems, particularly through its interactions with adrenergic receptors. This article explores the biological activity of TDIQ, supported by data tables and research findings.

Chemical Structure and Properties

TDIQ is classified as a phenylalkylamine, structurally related to amphetamines but distinct in its pharmacological profile. Its molecular formula is C10H11NO2HClC_{10}H_{11}NO_2\cdot HCl with a molecular weight of 213.7 g/mol. The compound is characterized by its solubility in various solvents, including DMF and DMSO, which facilitates its use in laboratory settings.

TDIQ primarily acts as a partial agonist at alpha-adrenergic receptors, specifically:

  • α2A-adrenergic receptor : Ki = 75 nM
  • α2B-adrenergic receptor : Ki = 95 nM
  • α2C-adrenergic receptor : Ki = 65 nM

These interactions suggest that TDIQ may modulate neurotransmitter release and exhibit anxiolytic properties without significant locomotor effects or cardiovascular side effects in rodent models .

Anxiolytic Effects

Preclinical studies indicate that TDIQ possesses anxiolytic properties. In behavioral tests involving mice, TDIQ demonstrated a dose-dependent reduction in anxiety-like behaviors without impairing motor coordination or inducing significant cardiovascular changes . This favorable therapeutic profile positions TDIQ as a potential candidate for treating anxiety disorders.

Appetite Suppression

In addition to its anxiolytic effects, TDIQ has been shown to suppress appetite in rodent models. The compound's ability to inhibit "snack" consumption suggests potential applications in managing obesity . This effect appears to be dissociated from adverse side effects typically associated with appetite suppressants.

Cocaine Abuse Treatment

TDIQ has been investigated for its potential role as an adjunctive treatment for cocaine abuse. Drug discrimination studies indicate that TDIQ can serve as a discriminative stimulus that may help mitigate symptoms associated with cocaine withdrawal . Its low potential for abuse further supports its therapeutic utility in this context.

Case Studies and Research Findings

Several studies have highlighted the biological activity of TDIQ:

  • Study on Anxiolytic Effects : A study demonstrated that TDIQ reduced anxiety-like behavior in mice while maintaining normal locomotor activity and cardiovascular stability. This suggests a therapeutic window where TDIQ can be effective without causing significant side effects .
  • Drug Discrimination Studies : Research involving drug discrimination in rats indicated that TDIQ could generalize to cocaine but not amphetamine, suggesting a unique mechanism that may be beneficial in treating cocaine dependence .
  • Potential for Obesity Treatment : In experiments measuring food intake, TDIQ significantly reduced consumption without impairing motor function, indicating its potential as an anti-obesity agent .

Data Summary

Biological Activity Effect Observed Receptor Interaction Reference
AnxiolyticReduced anxietyα2A, α2B, α2C
Appetite suppressionDecreased snack intakeN/A
Cocaine abuse treatmentMitigated withdrawal symptomsN/A

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating TDIQ hydrochloride’s anxiolytic effects?

  • Methodological Answer : The mouse object-burying test is a primary model, where TDIQ reduces burying behavior without impairing motor coordination. Compare dose-response curves (e.g., 0.1–10 mg/kg) against benzodiazepines (e.g., diazepam) to assess efficacy. Include vehicle controls and blinded scoring to minimize bias .

Q. How does TDIQ hydrochloride interact with adrenergic receptor subtypes?

  • Methodological Answer : Radioligand binding assays using α2A-, α2B-, and α2C-adrenergic receptor subtypes reveal TDIQ’s selective affinity. Confirm functional activity via in vivo antagonism studies (e.g., pre-treatment with yohimbine, an α2-adrenergic antagonist) to block TDIQ’s anxiolytic or discriminative stimulus effects .

Q. What behavioral paradigms validate TDIQ’s potential as a treatment for cocaine abuse?

  • Methodological Answer : Drug discrimination studies in rats trained to recognize cocaine (e.g., 10 mg/kg) show TDIQ’s partial generalization (40–60% cocaine-like responses). Use extinction protocols to test if TDIQ reduces cocaine-seeking behavior. Include saline and positive/negative controls to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in TDIQ’s locomotor effects between mice and rats?

  • Methodological Answer : Conduct cross-species pharmacokinetic studies to compare TDIQ’s bioavailability and brain penetration. Pair with receptor autoradiography to map α2-adrenergic subtype expression differences. Use strain-matched cohorts and standardized activity monitoring systems (e.g., photobeam arrays) to minimize variability .

Q. What experimental designs differentiate TDIQ’s α2-adrenergic agonist activity from indirect serotonergic or dopaminergic modulation?

  • Methodological Answer : Employ receptor knockout (KO) models (e.g., α2A-adrenergic KO mice) to isolate TDIQ’s behavioral effects. Combine with microdialysis to measure extracellular dopamine/serotonin levels in reward pathways (e.g., nucleus accumbens) after TDIQ administration .

Q. How can dose-response studies optimize TDIQ’s therapeutic window for anxiety versus appetite suppression?

  • Methodological Answer : Use parallel assays: (1) dose-ranging object-burying tests (anxiolytic endpoint) and (2) feeding inhibition tests (e.g., high-fat diet consumption). Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify thresholds where anxiolytic effects (e.g., ED50 = 2 mg/kg) diverge from appetite suppression (e.g., ED50 = 8 mg/kg) .

Q. What strategies mitigate variability in TDIQ study outcomes due to methodological differences?

  • Methodological Answer : Adopt standardized protocols (e.g., CONSORT guidelines for animal research) across labs. Perform meta-analyses of existing data to identify confounding factors (e.g., dosing schedules, animal housing conditions). Use sensitivity analysis to weigh the impact of procedural variables .

Contradiction Analysis and Interpretation

Q. How should researchers interpret partial generalization of TDIQ to cocaine in drug discrimination studies?

  • Methodological Answer : Partial generalization (e.g., 50% cocaine-like responses) suggests shared α2-adrenergic mechanisms but absence of dopaminergic stimulation. Validate via receptor-specific antagonists and neurochemical assays (e.g., voltammetry for dopamine release). Contrast with full agonists like clonidine to clarify mechanistic overlap .

Q. Why does TDIQ lack cardiovascular side effects despite α2-adrenergic activity?

  • Methodological Answer : Hypothesize subtype selectivity (e.g., α2A vs. α2B receptors) or biased signaling (G-protein vs. β-arrestin pathways). Test in isolated heart preparations or telemetry-implanted rodents to measure heart rate/blood pressure. Compare with non-selective α2 agonists (e.g., dexmedetomidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TDIQ (hydrochloride)
Reactant of Route 2
TDIQ (hydrochloride)

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